![molecular formula C21H19N3O4 B4585457 isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4585457.png)
isopropyl 3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate
Overview
Description
Synthesis Analysis
- Synthesis of Similar Compounds : Compounds with similar structures, like 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate, have been synthesized through multi-step processes. These include reactions with N-isopropylacrylamide, leading to polymers with specific responsive properties (Eftekhari‐Sis & Ghahramani, 2015).
Molecular Structure Analysis
- Structural Determination : Structures of similar pyrazole compounds have been determined using techniques like NMR spectroscopy and X-ray diffraction, providing insights into their molecular conformations (Kariuki et al., 2022).
Chemical Reactions and Properties
- Reaction Products and Properties : Related compounds, like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, show complex hydrogen bonding patterns, influencing their reactivity and properties (Portilla et al., 2007).
Physical Properties Analysis
- Thermoresponsive Polymers : The synthesis of similar compounds often leads to polymers with specific physical properties, like temperature responsiveness, which can be studied using various spectroscopic methods (Thaker et al., 2013).
Chemical Properties Analysis
- Spectroscopic Characterization : The chemical properties of similar compounds have been characterized using FT-IR, UV-vis, and NMR techniques. These methods provide detailed insights into the electronic transitions, molecular conformation, and chemical shifts (Asiri et al., 2011).
Scientific Research Applications
Dual pH and Temperature Responsive Polymers
A study by Eftekhari-Sis and Ghahramani (2015) explored the synthesis of a dual pH and temperature-responsive soluble polymeric sensor, highlighting the potential of pyrazoline derivatives in creating sensitive materials for environmental and biological sensors. The copolymer exhibited temperature-dependent behavior only in acidic media, demonstrating its utility in detecting pH changes across a broad range (Eftekhari‐Sis & Ghahramani, 2015).
Photoresponsive Polymers for Photonic Applications
Szukalski et al. (2015) investigated a pyrazoline derivative for its photoinduced birefringence, utilized in poly(methyl methacrylate) thin films. This research underscores the pyrazoline derivatives' potential in developing photoresponsive materials for advanced photonic applications, such as optical switchers and data storage technologies (Szukalski et al., 2015).
Liquid Crystalline Properties for Display Technologies
Thaker et al. (2013) synthesized mesogenic homologous series containing 1,3,5-trisubstituted pyrazolone derivatives, demonstrating their liquid crystalline properties. These materials exhibited enantiotropic nematic and smectic A mesophases, indicating their suitability for use in liquid crystal displays and other electronic visualization technologies (Thaker et al., 2013).
Advanced Polymer Synthesis Techniques
The controlled polymerization of N-isopropylacrylamide, a compound related to the structural motif of the target molecule, has been demonstrated by Convertine et al. (2004), showcasing the potential for precise polymer engineering. This research provides insights into the methodologies applicable for the synthesis of complex polymers with specific functional properties, including thermoresponsive behavior (Convertine et al., 2004).
properties
IUPAC Name |
propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-15(2)28-20(25)12-11-17-14-23(18-8-4-3-5-9-18)22-21(17)16-7-6-10-19(13-16)24(26)27/h3-15H,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMAFSUNAUKNX-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



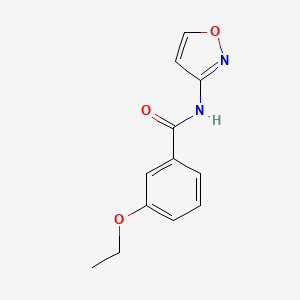
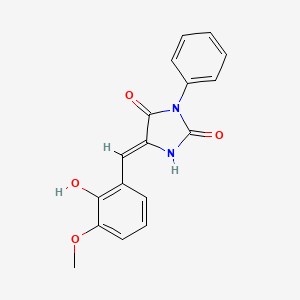

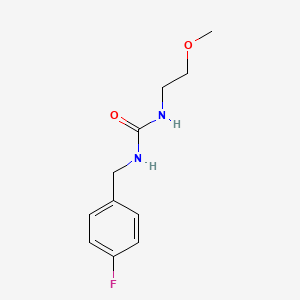
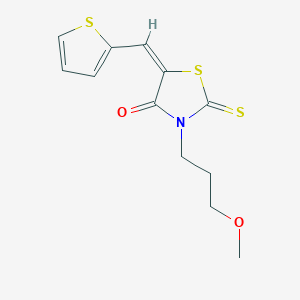
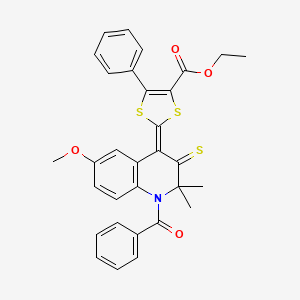
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)
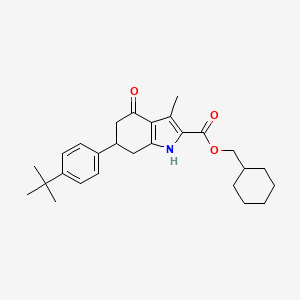
![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)
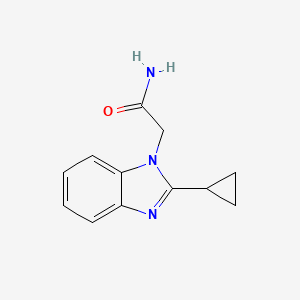
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)